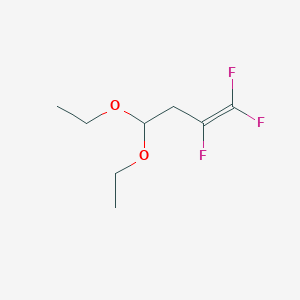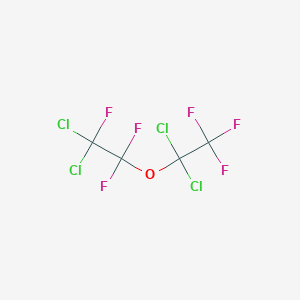
1,1,2-Trifluoro-4-diethoxy-butene-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trifluoro-4-diethoxy-butene-1 (TFDEB) is a synthetic compound belonging to the class of organic compounds known as trifluoromethylalkenes. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, polymers, and other materials.
Applications De Recherche Scientifique
1,1,2-Trifluoro-4-diethoxy-butene-1 is widely used in the synthesis of a variety of organic compounds, including drugs, polymers, and other materials. It is also used as a starting material for the synthesis of a variety of compounds, such as 1,1,2-trifluorobut-3-ene, 1,1,2-trifluoroprop-2-ene, and 1,1,2-trifluoroprop-3-ene. In addition, it has been used in the synthesis of several pharmaceuticals, such as the anticonvulsant drug lamotrigine and the anti-inflammatory drug ibuprofen.
Mécanisme D'action
1,1,2-Trifluoro-4-diethoxy-butene-1 acts as a nucleophile in the reaction with diethyl sulfate. This reaction proceeds through a nucleophilic substitution of the diethyl sulfate for the hydrogen atom of the trifluorobut-2-ene. The resulting product is this compound.
Biochemical and Physiological Effects
This compound has not been studied in detail for its biochemical and physiological effects. However, it is known to be a synthetic compound and is not likely to have any significant physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1,2-Trifluoro-4-diethoxy-butene-1 in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using this compound in lab experiments is that it is a synthetic compound and its potential effects on the body are not known.
Orientations Futures
Future research should focus on further understanding the biochemical and physiological effects of 1,1,2-Trifluoro-4-diethoxy-butene-1. Additionally, further research should be done to explore the potential applications of this compound in the synthesis of other organic compounds. Other future directions could include investigating the potential use of this compound as a catalyst for chemical reactions, as well as exploring its potential for use in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 1,1,2-Trifluoro-4-diethoxy-butene-1 involves the reaction of 1,1,2-trifluorobut-2-ene with diethyl sulfate in the presence of a base, such as sodium hydroxide. This reaction is typically carried out in a solvent such as dichloromethane. The reaction proceeds through a nucleophilic substitution of the diethyl sulfate for the hydrogen atom of the trifluorobut-2-ene. The resulting product is this compound.
Propriétés
IUPAC Name |
4,4-diethoxy-1,1,2-trifluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2/c1-3-12-7(13-4-2)5-6(9)8(10)11/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPORQYCKLVMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=C(F)F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)






![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
